3-aminophenol;sulfuric acid
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Overview
Description
3-aminophenol;sulfuric acid is a chemical compound with the molecular formula C6H7NO.1/2H2O4S and a molecular weight of 158.17 g/mol This compound is commonly used as an oxidizing agent in photochemical reactions and has applications in various fields such as chemistry, biology, and industry.
Synthetic Routes and Reaction Conditions:
Ipso-Hydroxylation of Arylboronic Acids: A mild, green, and highly efficient protocol for the synthesis of substituted phenols involves the ipso-hydroxylation of arylboronic acids in ethanol.
Preparation from Diazonium Salts: When an aromatic primary amine is treated with nitrous acid (NaNO2 + HCl) at 273 – 278 K, diazonium salts are obtained. .
Industrial Production Methods:
- The industrial production of phenol, 3-amino-, sulfate (2:1) (salt) typically involves the large-scale synthesis of substituted phenols using the above-mentioned methods. The scalability of these methods ensures efficient production for industrial applications.
Types of Reactions:
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: Phenol derivatives, including 3-amino-phenol, can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Aqueous hydrogen peroxide, H2O2/HBr.
Substitution: Alkyl halides, acyl halides, acid anhydrides.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized phenol derivatives, while substitution reactions yield various substituted phenols .
Scientific Research Applications
3-aminophenol;sulfuric acid has a wide range of scientific research applications:
Chemistry: Used as an oxidizing agent in photochemical reactions and in the synthesis of complex organic molecules.
Biology: Employed in biochemical assays and studies involving oxidative stress and cellular responses.
Medicine: Investigated for potential therapeutic applications due to its chemical reactivity and ability to modify biological molecules.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenol, 3-amino-, sulfate (2:1) (salt) involves its ability to participate in oxidation and substitution reactions. The compound can interact with molecular targets such as enzymes and cellular components, leading to various biochemical effects. The specific pathways and molecular targets depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
4-Aminophenol: An aromatic amine with an amino group at the para position relative to the hydroxyl group.
2-Aminophenol: An aromatic amine with an amino group at the ortho position relative to the hydroxyl group.
Comparison:
Uniqueness: 3-aminophenol;sulfuric acid is unique due to the presence of both an amino group and a sulfate group, which confer distinct chemical reactivity and solubility properties.
Properties
CAS No. |
68239-81-6 |
---|---|
Molecular Formula |
C6H9NO5S |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
3-aminophenol;sulfuric acid |
InChI |
InChI=1S/C6H7NO.H2O4S/c7-5-2-1-3-6(8)4-5;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4) |
InChI Key |
PACLNJPTGMYEKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)N.C1=CC(=CC(=C1)O)N.OS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)O)N.OS(=O)(=O)O |
68239-81-6 | |
Pictograms |
Irritant; Environmental Hazard |
Related CAS |
591-27-5 (Parent) |
Synonyms |
3-aminophenol 3-aminophenol acetate 3-aminophenol hydrochloride 3-aminophenol monopotassium salt 3-aminophenol monosodium salt 3-aminophenol sulfate m-aminophenol meta-aminophenol |
Origin of Product |
United States |
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